

# Ethyl 4-chloro-3-nitrobenzoate molecular structure and formula

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## Compound of Interest

Compound Name: Ethyl 4-chloro-3-nitrobenzoate

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## An In-depth Technical Guide to Ethyl 4-chloro-3-nitrobenzoate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of **Ethyl 4-chloro-3-nitrobenzoate**, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

### Molecular Structure and Identification

**Ethyl 4-chloro-3-nitrobenzoate** is an aromatic compound characterized by a benzene ring substituted with a chloro, a nitro, and an ethyl ester group.

Molecular Formula:  $C_9H_8ClNO_4$  [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Weight: 229.62 g/mol [\[1\]](#)[\[2\]](#)[\[5\]](#)

IUPAC Name: **ethyl 4-chloro-3-nitrobenzoate** [\[1\]](#)[\[5\]](#)

CAS Number: 16588-16-2 [\[1\]](#)[\[2\]](#)[\[3\]](#)

SMILES Notation: CCOC(=O)C1=CC(=C(Cl)C=C1)[O-] [\[1\]](#)[\[5\]](#)

The molecular structure consists of a central benzene ring. An ethyl ester group (-COOCH<sub>2</sub>CH<sub>3</sub>) is attached to the first carbon. A nitro group (-NO<sub>2</sub>) is positioned at the third carbon, and a chloro group (-Cl) is at the fourth carbon.

## Physicochemical and Spectroscopic Data

The quantitative properties of **Ethyl 4-chloro-3-nitrobenzoate** are summarized in the table below, providing a comparative overview of its physical and spectral characteristics.

Property	Value	Reference
Physical State	White to yellow solid	[3]
Melting Point	57-61 °C	[2][3]
Boiling Point	326.2 ± 22.0 °C (Predicted)	[2][3]
Density	1.369 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2][3]
<sup>1</sup> H-NMR (300 MHz, CDCl <sub>3</sub> )	δ 8.50 (1H, d), 8.16 (1H, dd), 7.63 (1H, d), 4.43 (2H, q), 1.42 (3H, t)	[6]
Storage	Sealed in dry, room temperature	[2][3]

## Synthesis of Ethyl 4-chloro-3-nitrobenzoate

The synthesis of **Ethyl 4-chloro-3-nitrobenzoate** is typically achieved through the esterification of 4-chloro-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst.

## Experimental Protocol: Fischer Esterification

A common and effective method for the synthesis is the Fischer esterification of the corresponding carboxylic acid.[7]

Materials:

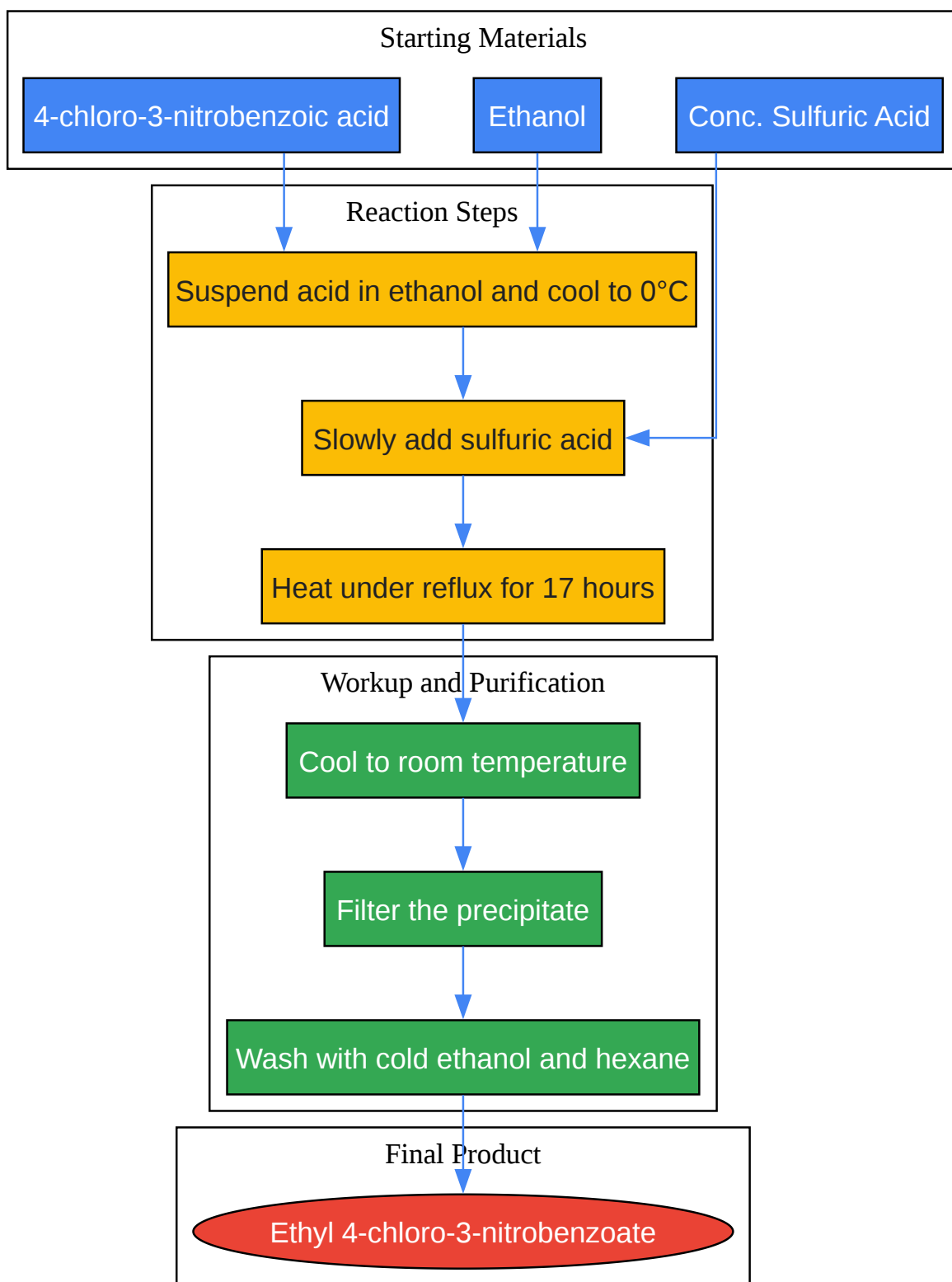
- 4-chloro-3-nitrobenzoic acid (35.0 g, 174 mmol)

- Ethanol (150 ml)
- Concentrated sulfuric acid (15 ml)
- Hexane

Procedure:

- 4-chloro-3-nitrobenzoic acid is suspended in ethanol and the mixture is cooled to 273 K (0 °C).[7]
- Concentrated sulfuric acid is added slowly to the stirring mixture.[7]
- The reaction mixture is then heated under reflux for 17 hours.[7]
- After reflux, the mixture is cooled to room temperature, which leads to the formation of a precipitate.[7]
- The precipitate is collected by filtration.[7]
- The collected solid is washed with cold ethanol (2 x 50 ml) and hexane (2 x 50 ml) to yield the final product, **Ethyl 4-chloro-3-nitrobenzoate**, as a white solid.[7]

The reported yield for this protocol is 75%.[7]



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